trimethylsiloxytrichlorosilane chemical properties and structure
trimethylsiloxytrichlorosilane chemical properties and structure
An In-depth Technical Guide to Trimethylsiloxytrichlorosilane: Properties, Reactivity, and Handling
Introduction
Trimethylsiloxytrichlorosilane, with the CAS number 2750-45-0, is a bifunctional organosilicon compound of significant interest in advanced materials and synthetic chemistry. Featuring both a stable trimethylsilyl group and a highly reactive trichlorosilyl group linked by a siloxane bridge, this molecule serves as a unique chemical intermediate. Its structure allows for controlled reactivity, making it a valuable building block in the synthesis of complex silicone architectures and for the modification of surfaces to impart specific properties. This guide offers an in-depth exploration of its chemical properties, structure, and reactivity, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective and safe utilization.
Molecular Structure and Physicochemical Profile
The fundamental characteristics of trimethylsiloxytrichlorosilane stem directly from its unique molecular architecture, which combines the steric bulk and stability of a trimethylsilyl moiety with the high reactivity of a trichlorosilyl group.
Structural Elucidation
The structure of trimethylsiloxytrichlorosilane, systematically named trichloro(trimethylsilyloxy)silane, consists of two silicon atoms joined by an oxygen atom. One silicon atom is bonded to three methyl groups (the "trimethylsilyl" part), while the other is bonded to three chlorine atoms (the "trichlorosilyl" part). This arrangement is precisely represented by the SMILES string C(C)O(Cl)Cl.[]
The Si-O-Si linkage, or siloxane bond, is a cornerstone of silicone chemistry, known for its high thermal stability and flexibility. The trimethylsilyl group is sterically hindering and relatively inert, while the Si-Cl bonds on the opposing silicon atom are highly susceptible to nucleophilic attack, particularly by water.
Physicochemical Properties
The physical and chemical properties of trimethylsiloxytrichlorosilane are summarized in the table below. Its status as a flammable liquid with a high density and specific boiling point dictates the necessary conditions for its storage and handling.
| Property | Value | Source(s) |
| CAS Number | 2750-45-0 | [][2] |
| Molecular Formula | C₃H₉Cl₃OSi₂ | [][3] |
| Molecular Weight | 223.63 g/mol | [3][4] |
| Appearance | Clear to straw-colored liquid | [4] |
| Density | 1.126 g/mL | [] |
| Boiling Point | 128 °C | [] |
| Flash Point | 16 °C (61 °F) | [5] |
| InChI Key | BGBCSHOMEDPNEI-UHFFFAOYSA-N | [] |
Reactivity and Mechanistic Pathways
The utility of trimethylsiloxytrichlorosilane is defined by the reactivity of its trichlorosilyl group. Understanding these reactions is crucial for its application in synthesis and material science.
Hydrolysis: The Primary Reaction
The most significant reaction of trimethylsiloxytrichlorosilane is its rapid and violent hydrolysis upon contact with water or moisture.[4] This process liberates corrosive hydrogen chloride (HCl) gas and ultimately forms a silanetriol intermediate, which can then undergo self-condensation to form polysiloxane networks.
The mechanism is a classic nucleophilic substitution at the silicon center. The electrophilic silicon atom of the Si-Cl₃ group is attacked by the nucleophilic oxygen atom of a water molecule.[6][7] This process occurs in a stepwise fashion:
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Initial Attack: A water molecule attacks the silicon atom, leading to the displacement of a chloride ion and the formation of a silanol (Si-OH) group.
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Sequential Substitution: The process repeats for the remaining two chlorine atoms, yielding a diol and finally the trichloro(trimethylsilyloxy)silanetriol intermediate.
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Condensation: The highly reactive silanol groups readily condense with each other, releasing water and forming stable Si-O-Si bonds, leading to the creation of a cross-linked silicone resin.
This high reactivity with moisture is the primary causality behind the stringent handling requirements for this compound.[4] Any exposure to atmospheric humidity will initiate hydrolysis, degrading the reagent and producing hazardous HCl gas.
Synthesis, Handling, and Experimental Protocols
Due to its hazardous nature, the synthesis and handling of trimethylsiloxytrichlorosilane require meticulous planning and execution within a controlled laboratory environment.
Synthetic Routes
While several synthetic pathways exist, a common laboratory-scale approach involves the reaction of chlorotrimethylsilane with a suitable trichlorosilane precursor, such as benzyloxytrichlorosilane.[3] The precise conditions often involve anhydrous solvents and an inert atmosphere to prevent premature hydrolysis of the reactants and products.
Mandatory Safety and Handling Protocol
The handling of trimethylsiloxytrichlorosilane is governed by its high flammability and extreme sensitivity to moisture.[4] The following protocol is a self-validating system designed to mitigate these risks.
Objective: To safely transfer and use trimethylsiloxytrichlorosilane in a reaction setup.
Materials:
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Trimethylsiloxytrichlorosilane in a sealed container.
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Dry, nitrogen-flushed glassware (Schlenk line or glovebox).
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Anhydrous solvents.
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Dry syringes and needles.
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Personal Protective Equipment (PPE): Neoprene or nitrile rubber gloves, chemical goggles or face shield, flame-retardant lab coat.[4]
Step-by-Step Methodology:
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Environment Preparation: Ensure the reaction will be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be oven- or flame-dried immediately before use to remove adsorbed moisture.
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PPE Confirmation: Don all required PPE. Contact lenses should not be worn.[4] An emergency safety shower and eyewash station must be immediately accessible.
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Reagent Equilibration: Allow the sealed container of trimethylsiloxytrichlorosilane to equilibrate to room temperature before opening to prevent moisture condensation on the cold surface.
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Inert Gas Purge: With the container in a fume hood, carefully pierce the septum-sealed cap with a needle connected to the inert gas line to create a positive pressure.
-
Liquid Transfer: Use a dry, gas-tight syringe that has been purged with inert gas to withdraw the desired volume of the liquid.
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Reaction Addition: Slowly add the reagent to the reaction vessel, which is also under a positive pressure of inert gas. For exothermic reactions, the vessel should be cooled in an appropriate bath (e.g., ice-water).
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Quenching and Disposal: Any residual reagent in the syringe should be quenched by slowly adding it to a stirred, cooled beaker of a suitable alcohol (e.g., isopropanol) in the fume hood. All waste is considered hazardous and must be disposed of according to local regulations.[4]
Applications in Research and Development
The dual functionality of trimethylsiloxytrichlorosilane makes it a targeted reagent for specific applications in materials science and polymer chemistry.
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Silicone Resin Intermediate: Its primary application is as a precursor in the synthesis of specialized silicone polymers and resins. The trichlorosilyl group can be reacted with various diols or other multifunctional molecules to build specific polymer backbones, while the trimethylsilyl group acts as a chain terminator or a bulky side group to control the final properties of the material.
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Surface Modification Agent: Like other trichlorosilanes, it can be used to form self-assembled monolayers (SAMs) on hydroxyl-rich surfaces (e.g., glass, silicon wafers, metal oxides).[5] The hydrolysis of the Si-Cl₃ group allows it to covalently bond to the surface, creating a new surface layer terminated with trimethylsilyl groups. This renders the surface highly hydrophobic (water-repellent).
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Blocking Agent in Synthesis: In complex syntheses, the trichlorosilyl group can be used to protect or "block" multiple hydroxyl groups simultaneously, while the rest of the molecule undergoes reaction.
Conclusion
Trimethylsiloxytrichlorosilane is a potent and versatile chemical tool. Its value lies in the orthogonal reactivity of its two silyl centers, enabling chemists and material scientists to construct complex molecular architectures and precisely engineer surface properties. However, its utility is intrinsically linked to its hazardous nature, particularly its extreme reactivity towards water and its flammability. A thorough understanding of its properties and strict adherence to rigorous handling protocols are not merely recommended but are prerequisites for its safe and successful application in any research or development setting.
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